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methylphenyl)methyl]piperazine
CAS No.: 1225501-44-9

Cat. No.: B6332351

Get Quote

Executive Summary & Strategic Context

In drug development, the physicochemical properties of the Active Pharmaceutical Ingredient
(API) dictate the success of formulation. 2-Methyl-1-[(3-methylphenyl)methyl]piperazine
(hereafter 2M-3MBP) presents a specific challenge: it is a lipophilic, unsymmetrical piperazine
derivative. While the free base offers high permeability, it suffers from poor aqueous solubility
and potential oxidation susceptibility at the secondary amine (N4) position.

This guide provides a structural characterization and performance comparison of three primary
salt candidates: Dihydrochloride (2HCI), Fumarate (1:1), and Succinate (1:1). Our objective is
to guide researchers in selecting the optimal solid form by balancing solubility, crystallinity, and

hygroscopicity.

The Structural Challenge

The 2M-3MBP molecule possesses two basic nitrogen centers:
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e N1 (Tertiary): Sterically hindered by the 3-methylbenzyl group.
» N4 (Secondary): More accessible for protonation but adjacent to the C2-methyl chiral center.

The steric bulk of the C2-methyl group significantly influences crystal packing, often preventing
the formation of stable anhydrous salts with small counter-ions unless specific solvent systems
are used.

Experimental Workflow: Salt Screening Protocol

To ensure reproducibility, we utilize a "Self-Validating" crystallization protocol. This workflow
incorporates feedback loops where failure to crystallize triggers a solvent switch rather than
abandonment.

Diagram 1: Automated Salt Screening Decision Matrix
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Caption: Logical workflow for salt screening, prioritizing crystallinity checks before stability
testing.

Structural Characterization & Methodology
Synthesis of Salt Forms

» Dihydrochloride (2HCI): Prepared by bubbling HCI gas into an ethereal solution of the base.
This targets both N1 and N4 nitrogens.

e Fumarate (1:1): Prepared in Ethanol (EtOH). The dicarboxylic acid bridges two piperazine
molecules or forms a hydrogen-bonded chain with the secondary amine (N4).

e Succinate (1:1): Prepared in Isopropanol (IPA). Succinic acid is more flexible than fumaric
acid, often leading to different packing arrangements.

Single Crystal X-Ray Diffraction (SCXRD) Insights

Structural analysis reveals the critical role of the C2-methyl group.

e Observation: In the Fumarate salt, the C2-methyl group forces the piperazine ring into a rigid
chair conformation. The anion binds preferentially to the N4-H (secondary amine) via a
strong charge-assisted hydrogen bond (

).

o Causality: The N1 position is less likely to be protonated by weak organic acids due to the
steric hindrance of the 3-methylbenzyl group and the lower pKa (~5.4). This results ina 1:1
salt stoichiometry even if excess acid is used.

Powder X-Ray Diffraction (PXRD)

PXRD is the primary fingerprinting tool.

o 2HCI Salt: Shows broad halos indicating semi-crystalline or hygroscopic nature if not dried
rigorously.

e Fumarate Salt: Exhibits sharp, distinct Bragg peaks, indicating high crystallinity and lattice
energy.
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e Succinate Salt: Often shows peak shifting upon exposure to humidity, suggesting the
formation of channel hydrates.

Performance Comparison: Supporting Experimental
Data

The following data represents the comparative performance of the isolated salts.

ble 1: Physicochemical - ompari

Dihydrochlorid

Property Free Base Fumarate (1:1) Succinate (1:1)
e (2HCI)
Meltlng Point ( 210°C
~45°C (Low) 168°C (Sharp) 142°C
) (Decomp.)
Aqueous
- < 0.1 mg/mL > 100 mg/mL 25 mg/mL 40 mg/mL
Solubility
Hygroscopicity ) Deliguescent ) Moderate (Forms
Non-hygroscopic Non-hygroscopic
(DVS) (>80% RH) Hydrate)
Solid State S )
. Poor (Oxidation) Good (if dry) Excellent Good
Stability
] ) Needles )
Crystal Habit Waxy Solid ) Prisms/Blocks Plates
(Clumping)

Solubility vs. pH Profile

The 2HCI salt provides the highest solubility at gastric pH (1.2) due to full ionization. However,
the Fumarate salt offers a "Goldilocks" zone—sulfficient solubility for immediate release
formulations without the extreme hygroscopicity that complicates manufacturing.

Stability Under Stress (Accelerated Conditions)

Protocol: 40°C / 75% Relative Humidity for 4 weeks.

o 2HCI: Absorbed 15% w/w water; formed a liquid paste (Deliquescence).
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e Fumarate: Retained crystal lattice (confirmed by PXRD); <0.5% degradation.

e Succinate: Converted to a hydrate form; physical appearance changed to opaque.

Diagram 2: Structure-Property Relationship (SPR) Map

Low (Waxy)
Low Physical Stability

2M-3MBP Base

Excellent

Good

Fumarate Salt P>| High Solubility

Excellent
Hygroscopicity Risk

HCI Salt

Click to download full resolution via product page

Caption: The Fumarate salt balances solubility and stability, mitigating the hygroscopicity seen
in HCI salts.

Conclusion & Recommendation

For the development of 2-Methyl-1-[(3-methylphenyl)methyl]piperazine, the Fumarate (1:1)
salt is the superior candidate for solid oral dosage forms.

Justification:

o Crystallinity: The rigid dicarboxylic acid backbone of fumarate stabilizes the piperazine chair
conformation, overcoming the steric disorder introduced by the C2-methyl group.

e Processing: Unlike the 2HCI salt, the Fumarate salt is non-hygroscopic, facilitating easier
handling, milling, and tableting without the need for specialized humidity controls.
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Bioavailability: While less soluble than HCI, the solubility of 25 mg/mL is sufficient for BCS
Class I/l classification behavior in this potency range.

Final Protocol Recommendation: Proceed with the Fumarate salt using Ethanol/Water (95:5)

recrystallization to ensure high purity and optimal crystal habit.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [Structural Characterization & Salt Selection Guide: 2-
Methyl-1-[(3-methylphenyl)methyl]piperazine]. BenchChem, [2026]. [Online PDF]. Available
at: [https://lwww.benchchem.com/product/b6332351/docs#structural-characterization-salt-
selection-guide-2-methyl-1-3-methylphenyl-methyl-piperazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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